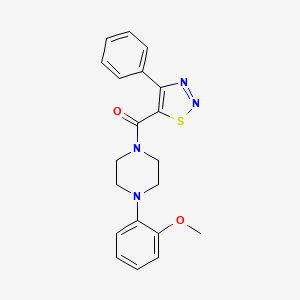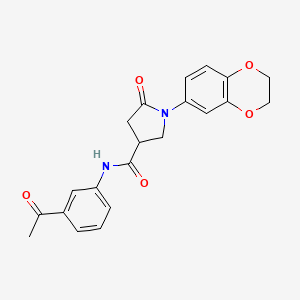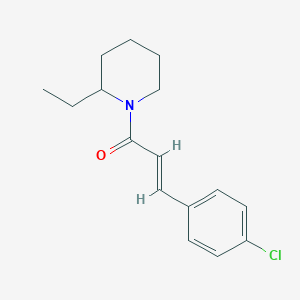![molecular formula C24H24FN3O2 B11014498 N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014498.png)
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indene, indole, and pyrrolidine, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the 2,3-dihydro-1H-inden-5-yl derivative.
Synthesis of the Indole Derivative: The indole ring can be constructed via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone, followed by fluorination to introduce the 5-fluoro substituent.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, involving the condensation of an amine, formaldehyde, and a ketone.
Coupling Reactions: The final step involves coupling the indene, indole, and pyrrolidine derivatives through amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and indene moieties, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide: This compound shares the indene moiety but differs in the substituents on the benzamide ring.
N-2,3-dihydro-1H-inden-5-yl-2-(methylamino)acetamide: This compound also contains the indene moiety but has a different amide structure.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of indene, indole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24FN3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H24FN3O2/c25-19-5-7-22-21(12-19)17(13-26-22)8-9-28-14-18(11-23(28)29)24(30)27-20-6-4-15-2-1-3-16(15)10-20/h4-7,10,12-13,18,26H,1-3,8-9,11,14H2,(H,27,30) |
InChI Key |
JIXAAZKMBPXDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11014428.png)
![2-Phenyl-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11014432.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B11014440.png)


![3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11014444.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11014458.png)
![2-(3-methylbutyl)-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11014463.png)

![N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11014501.png)
